molecular formula C13H11NO B1222862 Carbazole-9-methanol CAS No. 2409-36-1

Carbazole-9-methanol

Cat. No.: B1222862
CAS No.: 2409-36-1
M. Wt: 197.23 g/mol
InChI Key: LRQYFGXOJXXKGQ-UHFFFAOYSA-N
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Description

Carbazole-9-methanol, also known as this compound, is a useful research compound. Its molecular formula is C13H11NO and its molecular weight is 197.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 108694. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Carbazol-9-yl-methanol is primarily used in fluorescent analysis . Its primary targets are the molecules that it interacts with to produce fluorescence, which can be exploited in analytical chemistry, especially in bioanalytical chemistry .

Mode of Action

The compound interacts with its targets by exhibiting fluorescent properties . When excited by light of a certain wavelength, it emits light of a different wavelength. This change in light emission is what makes it useful in fluorescent analysis .

Biochemical Pathways

It’s known that carbazole derivatives can influence various pathways of molecular signaling . For instance, some derivatives show antifungal activity by acting on the RAS-MAPK pathway .

Pharmacokinetics

It’s known that the compound is stable only in alkaline alcoholic solutions and in acidic media turns to n,n´-biscarbazol-9-yl-methane .

Result of Action

The primary result of the action of carbazol-9-yl-methanol is the production of fluorescence, which is used in analytical chemistry, especially in bioanalytical chemistry . The fluorescence produced by this compound can be used to analyze various biological and chemical samples .

Action Environment

The action of carbazol-9-yl-methanol is influenced by the pH of the environment. It is stable only in alkaline alcoholic solutions, and in acidic media, it turns to N,N´-biscarbazol-9-yl-methane . Therefore, the pH of the environment can significantly influence the compound’s action, efficacy, and stability .

Biochemical Analysis

Biochemical Properties

Carbazole-9-methanol plays a significant role in biochemical reactions, particularly in fluorescent analysis. It interacts with several enzymes and proteins, facilitating the detection and quantification of various biomolecules. For instance, this compound is known to interact with oxidoreductases, which are enzymes involved in oxidation-reduction reactions. These interactions often result in changes in the fluorescence properties of this compound, making it a valuable tool in bioanalytical applications .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been observed to affect the phosphorylation of proteins involved in cell signaling, such as p53, a tumor suppressor protein. This interaction can lead to changes in gene expression and cellular responses, including apoptosis and senescence . Additionally, this compound has been shown to impact cellular metabolism by interacting with enzymes involved in metabolic pathways, thereby altering the metabolic flux within cells.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. For example, it binds to the active sites of certain enzymes, leading to either inhibition or activation of their catalytic activities. This binding can result in conformational changes in the enzymes, affecting their function and, consequently, the biochemical pathways they regulate. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is stable in alkaline alcoholic solutions but tends to degrade in acidic media, forming N,N’-biscarbazol-9-yl-methane . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in cell signaling and metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may enhance certain cellular functions, such as cell signaling and metabolism. At high doses, this compound can exhibit toxic effects, including cellular apoptosis and tissue damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes such as oxidoreductases and transferases. These interactions can influence the metabolic flux and levels of various metabolites within cells. For instance, this compound can affect the biosynthesis of certain amino acids and nucleotides by modulating the activity of key enzymes in these pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. For example, this compound may be transported into the nucleus, where it interacts with transcription factors to regulate gene expression .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These modifications can direct this compound to specific compartments or organelles, such as the nucleus or mitochondria. In these locations, this compound can interact with various biomolecules, affecting their activity and function. For instance, its localization to the nucleus allows it to modulate gene expression by interacting with DNA and transcription factors .

Properties

IUPAC Name

carbazol-9-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO/c15-9-14-12-7-3-1-5-10(12)11-6-2-4-8-13(11)14/h1-8,15H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRQYFGXOJXXKGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20178816
Record name N-(Hydroxymethyl)carbazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2409-36-1
Record name 9H-Carbazole-9-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2409-36-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name N-(Hydroxymethyl)carbazole
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbazole-9-methanol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108694
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(Hydroxymethyl)carbazole
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Record name 9H-carbazole-9-methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.558
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-(HYDROXYMETHYL)CARBAZOLE
Source FDA Global Substance Registration System (GSRS)
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Synthesis routes and methods

Procedure details

105 parts of carbazole, 145 parts of formalin (40% W/V formaldehyde in water) and 265 parts of IMS were thoroughly mixed and then 10 parts of calcium hydroxide added. The mixture was heated with stirring at a temperature of 56° to 58° C. for an hour and thereafter filtered to remove unreacted carbazole and the calcium hydroxide. As the IMS cooled, the product N-methylol carbazole crystallised out of solution. The white crystals were separated by filtration and dried under vacuum at 50° C. for 2 hours. The crystals were identified by proton NMR and IR spectroscopy as NMC, m.p. 127°-129° C., and contained less than 1% carbazole according to gel permeation chromatography, which was used with a U.V. detector. (λ=254 mm).
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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